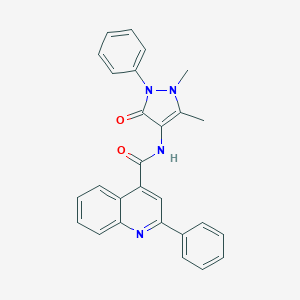

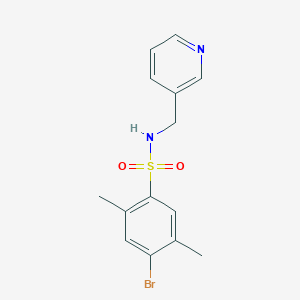

![molecular formula C18H15NO5 B506554 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 296793-35-6](/img/structure/B506554.png)

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a 2H-indol-2-one ring, and a hydroxy group. These functional groups suggest that the compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The presence of the 2,3-dihydro-1,4-benzodioxin and 2H-indol-2-one rings suggests that this compound may have interesting electronic properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including redox reactions, substitution reactions, and reactions involving the addition or removal of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Indole Derivatives and their Applications

Indole and its derivatives, such as indole-3-carbinol (I3C) and its major derivatives, have shown significant pharmacological properties, including hepatic protection and anticancer activities. I3C, for example, has demonstrated protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma, through mechanisms such as modulation of transcriptional factors and signaling pathways, relief of oxidative stress, and inhibition of DNA synthesis (Si-Qi Wang et al., 2016). These findings highlight the potential of indole derivatives in therapeutic applications, particularly in liver health and cancer prevention.

Benzodioxin-Related Compounds

Benzodioxin and its related compounds, including benzoxazines and oxazines, exhibit a wide range of biological activities. The synthesis and transformations of these compounds have been extensively reviewed, with a focus on their electrophilic properties and applications as chiral synthons in chemical synthesis (M. Sainsbury, 1991). This research underscores the versatility of benzodioxin-related structures in developing pharmaceuticals and other bioactive molecules.

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those derived from indole and benzodioxin frameworks, are pivotal in medicinal chemistry due to their diverse biological activities. For instance, the review on the degradation of acetaminophen by advanced oxidation processes reveals the significance of understanding the biotoxicity and environmental impact of pharmaceutical degradation products (Mohammad Qutob et al., 2022). Such studies are crucial for developing safer and more sustainable pharmaceutical disposal methods.

Mecanismo De Acción

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.

Mode of Action

The compound interacts with its targets by inhibiting their activities . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in. For instance, cholinesterase inhibition can result in increased levels of acetylcholine, affecting nerve signal transmission.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-18(22)12-3-1-2-4-13(12)19-17(18)21/h1-6,9,22H,7-8,10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUMSPRRHBNRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B506471.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B506472.png)

![4-(4-bromophenyl)-5'-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506477.png)

![3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B506503.png)

![1,14-Diethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B506505.png)

![3-(3-pyridinyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B506528.png)

![2-[3-(methylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B506536.png)